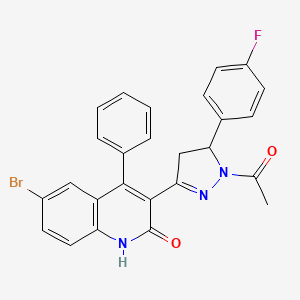

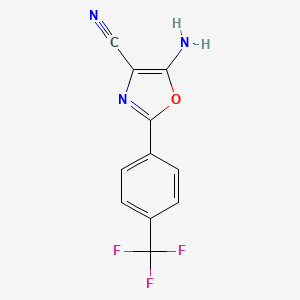

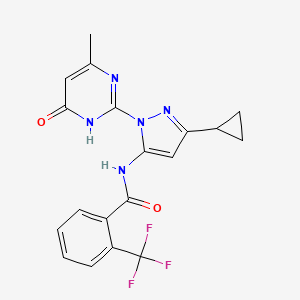

3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to achieve the desired product. In the context of the provided papers, the synthesis of oligothiophenes is described, which involves palladium(0)-catalyzed coupling reactions, known as Stille's reaction. This method could potentially be applied to the synthesis of other complex molecules, including those with pyridinone moieties, by adapting the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of organic compounds can significantly influence their physical and chemical properties. The X-ray structure analysis of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene reveals a noncoplanar anti conformation with a large inter-ring twist angle, which is unusual for alpha-conjugated oligothiophenes. This conformation is stabilized by intermolecular hydrogen-bonding interactions. Such insights into molecular conformations and interactions could be useful when analyzing the structure of 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), as hydrogen bonding could also play a role in its solid-state conformation .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one). However, the synthesis of pyridinium iodide from 3,5-bis(trimethylsilyl)-4-thiophenoxypyridine is described, which involves a reaction with methyl iodide. This type of reaction could be relevant when considering the functionalization or derivatization of pyridinone compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. While the papers do not discuss the specific properties of 3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), they do mention that the twisted conformations of oligothiophenes, influenced by intramolecular hydrogen bonding, result in low lambda(max) values. This suggests that the optical properties of such compounds can be tuned by their conformation and intermolecular interactions, which could also be applicable to the compound .

Aplicaciones Científicas De Investigación

Photoluminescent Properties

Studies have highlighted the photoluminescent characteristics of compounds similar in structure or function to the specified chemical. For instance, compounds that exhibit greenish-yellow emission and blue luminescence in fluid solutions have been synthesized, demonstrating potential applications in photoluminescence and the development of optical materials (Liu et al., 2008). This suggests avenues for the utilization of such compounds in creating luminescent materials or in studies related to energy and electron transfer processes.

Supramolecular Chemistry

The research has also delved into the formation of supramolecular structures through hydrogen bonding and metal coordination, indicating the compound's utility in crystal engineering and the development of metal-organic frameworks. For example, the synthesis and analysis of compounds that form bifurcated hydrogen bonds, leading to structures with potential in molecular chains and zigzag tapes, showcase their role in building complex supramolecular architectures (Zaman et al., 1999).

Supramolecular Liquid-Crystalline Networks

Further investigations have been conducted on the self-assembly of multifunctional molecules through intermolecular hydrogen bonds to form liquid-crystalline networks. This research underscores the ability to create structured, yet dynamic materials from compounds capable of extensive hydrogen bonding, which could be pivotal in the development of new materials with tailored properties (Kihara et al., 1996).

Antioxidative and Enzyme Inhibition Activities

Some derivatives of structurally related compounds have been synthesized and evaluated for their antioxidative and enzyme inhibitory actions, particularly against lipid peroxidation and 5-lipoxygenase. This suggests potential therapeutic or biochemical applications for compounds with antioxidative capabilities (Hirano et al., 2001).

Propiedades

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c1-10-6-13(25)18(21(27)23-10)17(19-14(26)7-11(2)24-22(19)28)12-8-15(29-3)20(31-5)16(9-12)30-4/h6-9,17H,1-5H3,(H2,23,25,27)(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNNLVZHVJPDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=C(NC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

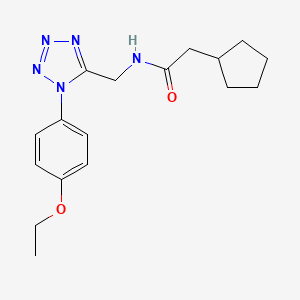

![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

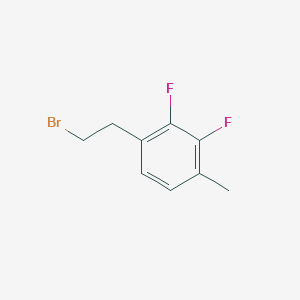

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)

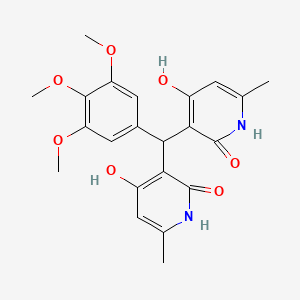

![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)